molecular formula C11H13NO4 B177125 Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate CAS No. 18522-99-1

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

Cat. No.: B177125
CAS No.: 18522-99-1
M. Wt: 223.22 g/mol
InChI Key: QDDMLBBXHFMAJZ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an amino-oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate can be synthesized through a multi-step process. One common method involves the condensation of 4-methoxyaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with ethanol to yield the final product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate serves as a crucial building block in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, particularly in targeting neurological disorders.

Case Study: Inhibitors of Stearoyl-CoA Desaturase (SCD)

Research has shown that derivatives of this compound can act as selective inhibitors of SCD, an enzyme involved in fatty acid metabolism. The inhibition of SCD leads to cell death in sensitive cancer cell lines due to the depletion of unsaturated fatty acids necessary for membrane integrity. This selectivity is attributed to the overexpression of cytochrome P450 isoform CYP4F11 in these cells, which activates the prodrugs into active SCD inhibitors .

Organic Synthesis

The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable for creating diverse chemical entities.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Product
Oxidation Converts to ketones or carboxylic acidsKetone derivative
Reduction Converts carbonyl groups to alcoholsAlcohol derivative
Substitution Electrophilic or nucleophilic substitutions on the aromatic ringSubstituted aromatic compounds

Material Science

In material science, this compound is explored for its potential use in developing new materials with unique properties. Its chemical structure can be modified to impart specific characteristics to polymers and other materials.

Summary of Research Findings

Research has demonstrated that this compound not only serves as a precursor for various pharmaceutical agents but also plays a significant role in understanding metabolic pathways related to cancer treatment. Its ability to inhibit key enzymes makes it a promising candidate for further development in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate is unique due to its specific structural features, such as the presence of both an ester and an amino-oxoacetate moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, a compound with the CAS number 18522-99-1, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C11_{11}H13_{13}N O4_{4}
  • Molecular Weight : 223.23 g/mol
  • Density : 1.219 g/cm³
  • Melting Point : 245 °C

This compound exhibits biological activity primarily through its interaction with various molecular targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1) and epidermal growth factor receptor (EGFR), which are critical in DNA repair and cell signaling pathways, respectively . This dual inhibition can lead to enhanced cytotoxic effects against cancer cells.
  • Cell Cycle Arrest : Research indicates that compounds with similar structures can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, highlighting their potential as anticancer agents .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Activity Induces apoptosis and inhibits cell proliferation in various cancer cell lines .
Antioxidant Properties Exhibits potential antioxidant effects, which may contribute to its therapeutic profile .
Antimicrobial Effects Preliminary studies suggest activity against certain bacterial strains .

Case Studies and Research Findings

  • Anticancer Studies : A study on similar compounds indicated that those targeting PARP-1 showed significant cytotoxicity against breast cancer cell lines, with IC50_{50} values in the low micromolar range. The mechanism involved the induction of DNA damage and subsequent apoptosis.
  • Antioxidant Activity : Research has demonstrated that derivatives of this compound possess antioxidant properties, which are crucial for mitigating oxidative stress in cellular systems. These properties were assessed using DPPH radical scavenging assays, showing promising results .
  • Antimicrobial Testing : this compound was evaluated for antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate inhibitory effects, suggesting further exploration for potential use as an antimicrobial agent .

Properties

IUPAC Name

ethyl 2-(4-methoxyanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(14)10(13)12-8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDMLBBXHFMAJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408644
Record name ethyl 2-(4-methoxyanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18522-99-1
Record name ethyl 2-(4-methoxyanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate

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